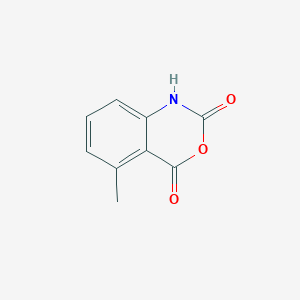
5-甲基-2H-3,1-苯并噁嗪-2,4(1H)-二酮
描述
5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione, also known as MBOA, is a naturally occurring compound isolated from maize (Zea mays) and sorghum (Sorghum bicolor) plants. It is a key component of the plant's defense system, and is known to be involved in the protection of plants from pests and diseases. MBOA has a wide range of applications in the scientific research community, ranging from its use as a synthetic precursor to its role as a biochemical and physiological regulator. In
科学研究应用
杂环合成中的亚烷基膦
5-甲基-2H-3,1-苯并噁嗪-2,4(1H)-二酮及其 N-甲基类似物与亚烷基膦反应,生成取代的喹啉、苯并氮杂卓、茚满酮和呋喃衍生物。这种反应性概述了杂环合成中的潜在途径,探索了这些产物的形成及其各自的机理 (Kamel & Abdou, 2007)。
亲核反应和合成方法
该化合物与 1,4-二氢-5H-吡唑-5-酮的阴离子反应,通过亲核攻击生成吡唑并[5,1-b]喹唑啉-9-酮。该研究强调了取代基的重要性,为制备 5-(烷基硫)-2-氨基苯甲酸和随后合成取代的吡唑并[5,1-b]喹唑啉-9-酮提供了新的合成方法的见解 (Sircar, Capiris, & Kesten, 1981)。
咪唑并喹啉衍生物的多米诺反应
该化合物与取代的乙腈相互作用,引发多米诺反应,生成咪唑并[1,2-a]喹啉-2,5(1H,3H)-二酮及相关衍生物。该研究讨论了反应途径、限制,并通过 X 射线晶体学证实了咪唑并喹啉衍生物的结构 (Iminov 等人,2008)。
X 射线晶体学和核磁共振波谱
与 5-甲基-2H-3,1-苯并噁嗪-2,4(1H)-二酮密切相关的抗炎药 Droxicam 已使用 X 射线晶体学和核磁共振波谱进行了研究。该研究全面深入地了解了此类化合物的结构特征 (Frigola, 1988)。
苯并噁嗪单体和低聚物的合成
苯并噁嗪单体使用 1,3,5-三苯基六氢-1,3,5-三嗪中间体合成,并使用各种分析技术阐明了这种合成的机理。该研究有助于了解苯并噁嗪化学和新型单体的合成 (Brunovska, Liu, & Ishida, 1999)。
苯并噁嗪的核磁共振结构研究
使用核磁共振波谱对取代的 1,2-二氢-4H-3,1-苯并噁嗪进行结构分析,详细了解了这些化合物的构型和构象性质。该研究增加了对苯并噁嗪结构知识的深度 (Neuvonen, Pohtola, & Pihlaja, 1989)。
螺环杂环的新型合成
该化合物用于新型螺环杂环的一锅合成,突出了取代基在分子内环化中的作用。这种合成使用无毒化学品且不产生废物,其环境友好特性突出了其重要性 (Saxena, Goswami, Khanna, Bhagat, & Jain, 2004)。
属性
IUPAC Name |
5-methyl-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-3-2-4-6-7(5)8(11)13-9(12)10-6/h2-4H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBDXWPWJNDBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20877-81-0 | |
| Record name | 5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


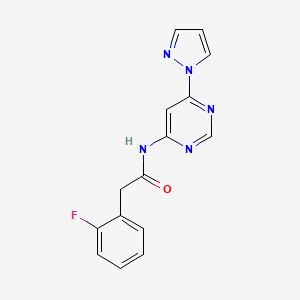
![(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2581365.png)
![Methyl 4-[(5-amino-1-benzyltriazole-4-carbonyl)amino]benzoate](/img/structure/B2581366.png)
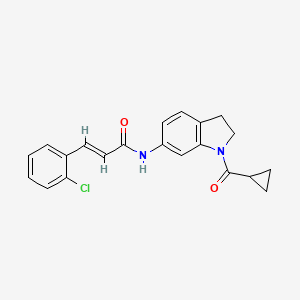
![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2581369.png)
![{[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride](/img/structure/B2581370.png)
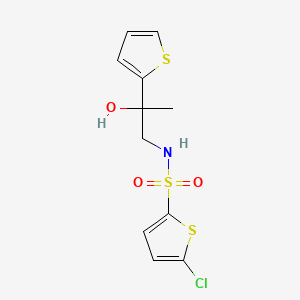
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2581372.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2581373.png)
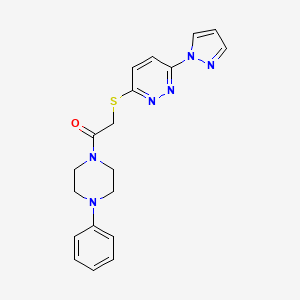


![Ethyl 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2581383.png)